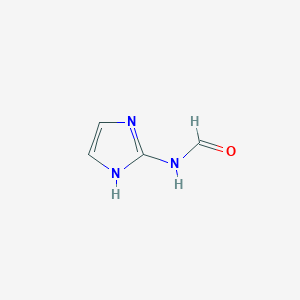
1H-吡唑-3-甲醛
描述
1H-Pyrazole-3-carbaldehyde, also known as 1H-Pyrazole-3-carbaldehyde, is a useful research compound. Its molecular formula is C4H4N2O and its molecular weight is 96.09 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
重金属提取
1H-吡唑-3-甲醛已被用于通过将1,5-二甲基-1H-吡唑-3-甲醛固定在用3-氨丙基三甲氧基硅烷改性的硅胶上,来创建新的螯合基质SiNP . 这种新的螯合材料被用作吸附剂,用于从水溶液中固相萃取(SPE)Pb(II)、Cd(II)、Cu(II)和Zn(II) .
药物化学与药物发现
吡唑类化合物,包括1H-吡唑-3-甲醛和1H-吡唑-5-甲醛,在药物化学和药物发现中具有广泛的应用 . 它们表现出广泛的生物学和药理学活性,例如抗肿瘤、镇痛、抗炎、抗菌、抗结核、抗利什曼原虫活性、ACE抑制剂、抗糖尿病、抗帕金森病和神经保护特性 .
农用化学
吡唑类化合物也用于农用化学 . 但是,搜索结果中没有提及1H-吡唑-3-甲醛和1H-吡唑-5-甲醛在该领域的具体应用。
配位化学
在配位化学中,吡唑类化合物通常用作配体 . 吡唑环中的氮原子可以与金属中心配位,形成金属络合物。
有机金属化学
吡唑类化合物,包括1H-吡唑-3-甲醛和1H-吡唑-5-甲醛,用于有机金属化学 . 它们可以形成有机金属化合物,这些化合物用于各种化学反应和工艺。
荧光特性
1H-吡唑-3-甲醛已被用于合成具有强荧光的化合物 . 这些荧光化合物可用于各种应用,例如生物成像和传感。
安全和危害
未来方向
属性
IUPAC Name |
1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFGFAUMBISMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959979 | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-50-1 | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the common use of 1H-pyrazole-3-carbaldehyde in chemical synthesis?
A1: 1H-pyrazole-3-carbaldehyde serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its aldehyde functionality makes it highly reactive towards various nucleophiles, allowing for the creation of complex molecules. For instance, it readily undergoes Knoevenagel condensation reactions with active methylene compounds like pyrazolones to form new carbon-carbon double bonds. [, , ]
Q2: Can you provide an example of a specific synthetic application of 1H-pyrazole-3-carbaldehyde?
A2: One notable application involves its reaction with 3-methyl-1-phenylpyrazolin-5-(4H)-one. This reaction, conducted in an ionic liquid like ethylammonium nitrate, yields 3-methyl-4-[(1,3-diphenyl-1H--pyrazolo-4-yl)methylene]-1-phenylpyrazolin-5-(4H)-ones. This method highlights the utility of 1H-pyrazole-3-carbaldehyde in constructing pyrazolone derivatives, which are known for their potential biological activities. []
Q3: How is 1H-pyrazole-3-carbaldehyde being explored in materials science?
A3: Researchers have investigated the use of 1H-pyrazole-3-carbaldehyde in developing new materials for solid-liquid extraction. Specifically, it has been immobilized onto silica gel modified with 3-aminopropyl-trimethoxysilane. This process creates a chelating matrix, denoted as SiNP, capable of selectively extracting heavy metals like Pb(II), Cd(II), Cu(II), and Zn(II) from aqueous solutions. This application highlights the potential of 1H-pyrazole-3-carbaldehyde in environmental remediation. []
Q4: What are the advantages of using non-conventional methods in reactions involving 1H-pyrazole-3-carbaldehyde?
A4: Studies have compared conventional and non-conventional methods, such as microwave and ultrasonic irradiation, in reactions involving 1H-pyrazole-3-carbaldehyde derivatives. These studies demonstrate that non-conventional techniques often lead to shorter reaction times and improved yields, aligning with green chemistry principles by potentially reducing energy consumption and waste generation. []
Q5: Have there been any computational studies on 1H-pyrazole-3-carbaldehyde?
A5: Yes, computational chemistry methods have been employed to study 1H-pyrazole-3-carbaldehyde derivatives. Density functional theory (DFT) calculations, particularly using the B3LYP functional with the 6-311G(d,p) basis set, have been performed to optimize the molecular geometry and calculate various molecular properties. []
Q6: What insights have computational studies provided about 1H-pyrazole-3-carbaldehyde?
A6: These studies have yielded valuable information about the compound's electronic structure, vibrational frequencies, and reactivity. For instance, calculations have been used to determine reactivity descriptors like ionization potential (IP), electron affinity (EA), electronegativity (χ), and electrophilicity index (ω), offering insights into its chemical behavior. []
Q7: How have computational studies been used to understand the structure-activity relationships of compounds derived from 1H-pyrazole-3-carbaldehyde?
A7: Researchers have utilized molecular modeling and descriptor studies to understand how structural modifications to pyran-linked phthalazinone-pyrazole hybrids, synthesized using 1H-pyrazole-5-carbaldehyde, influence their anticancer activity. These studies identified crucial interactions between these molecules and target proteins, contributing to the development of more potent and selective anticancer agents. []
Q8: Are there any reported crystal structures of compounds containing 1H-pyrazole-3-carbaldehyde?
A8: Yes, the crystal structure of 1,1′-(butane-1,4-diyl)bis(5-methyl-1H-pyrazole-3-carbaldehyde) has been reported. This structure provides valuable information about the bond lengths, bond angles, and spatial arrangement of atoms within the molecule, aiding in understanding its physical and chemical properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















